Acetamide, N-[3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-2-hydroxy-5-nitrophenyl]-
CAS No.: 68540-99-8
Cat. No.: VC18442564
Molecular Formula: C20H17N5O6
Molecular Weight: 423.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68540-99-8 |
|---|---|
| Molecular Formula | C20H17N5O6 |
| Molecular Weight | 423.4 g/mol |
| IUPAC Name | N-[8-[(3-acetamido-2-hydroxy-5-nitrophenyl)diazenyl]-7-hydroxynaphthalen-1-yl]acetamide |
| Standard InChI | InChI=1S/C20H17N5O6/c1-10(26)21-14-5-3-4-12-6-7-17(28)19(18(12)14)24-23-16-9-13(25(30)31)8-15(20(16)29)22-11(2)27/h3-9,28-29H,1-2H3,(H,21,26)(H,22,27) |
| Standard InChI Key | LAESNCGSUIZTJV-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=CC(=CC(=C3O)NC(=O)C)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, N-[8-[(3-acetamido-2-hydroxy-5-nitrophenyl)diazenyl]-7-hydroxynaphthalen-1-yl]acetamide, reflects its intricate structure . Key features include:
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Azo linkage (-N=N-): Connects a naphthalene moiety to a nitrophenyl group, enabling conjugation and light absorption properties.
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Acetamide substituents: Positioned at the 1-naphthalenyl and 3-nitrophenyl sites, influencing solubility and hydrogen-bonding capabilities.
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Nitro group (-NO): Introduces electron-withdrawing effects, potentially enhancing stability and reactivity in electrophilic substitutions .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Registry Number | 68540-99-8 |
| Molecular Formula | |
| Molecular Weight | 423.4 g/mol |
| IUPAC Name | N-[8-[(3-acetamido-2-hydroxy-5-nitrophenyl)diazenyl]-7-hydroxynaphthalen-1-yl]acetamide |
| Canonical SMILES | CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=CC(=CC(=C3O)NC(=O)C)N+[O-] |
| InChI Key | LAESNCGSUIZTJV-UHFFFAOYSA-N |
The compound’s planar structure and extended π-conjugation system suggest strong absorbance in the visible spectrum, a trait common to azo dyes . Its solubility profile is likely influenced by polar functional groups (e.g., hydroxyl, acetamide), rendering it moderately soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
Comparison with Related Azo Compounds
Acetamide, N-(7-(2-(4-(Decyloxy)Phenyl)Diazenyl)-3,6-Bis((Ethylamino)Sulfonyl)-8-Hydroxy-1-Naphthalenyl)- (PubChem CID 173987)
This structurally analogous compound (MW 675.9 g/mol) features sulfonamide and decyloxy groups, enhancing lipid solubility and surfactant properties . Comparative analysis reveals:
Table 2: Structural and Functional Comparisons
| Feature | Target Compound | PubChem CID 173987 |
|---|---|---|
| Molecular Weight | 423.4 g/mol | 675.9 g/mol |
| Key Functional Groups | -NO, -OH, -NHCOCH | -SONHEt, -OCH |
| Potential Application | Textile dye | Surfactant or detergent additive |
The sulfonamide groups in CID 173987 improve water solubility and thermal stability, making it suitable for high-temperature industrial processes .
Research Findings and Future Directions
Current literature on this specific compound is limited, highlighting opportunities for further study:
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Photostability Analysis: Quantifying degradation under UV/visible light to assess suitability for outdoor applications .
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Toxicological Profiling: In vitro assays to evaluate mutagenicity (e.g., Ames test) and ecotoxicological impact .
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Functional Modifications: Introducing electron-deficient substituents to redshift absorbance for near-infrared (NIR) applications.
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